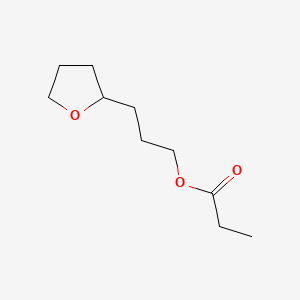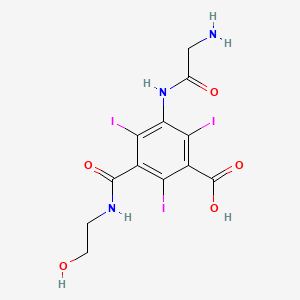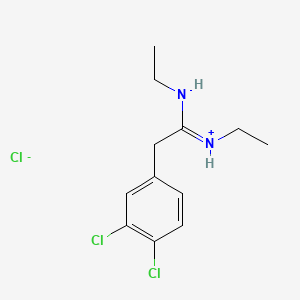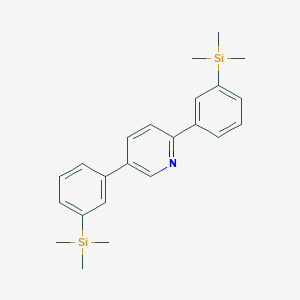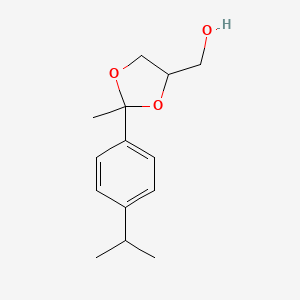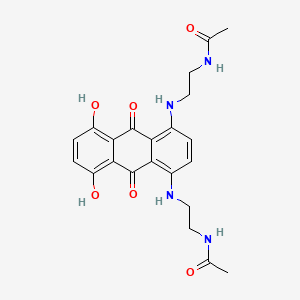
Acetamide, N,N'-((9,10-dihydro-5,8-dihydroxy-9,10-dioxo-1,4-anthracenediyl)bis(imino-2,1-ethanediyl))bis-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetamide, N,N’-((9,10-dihydro-5,8-dihydroxy-9,10-dioxo-1,4-anthracenediyl)bis(imino-2,1-ethanediyl))bis- is a complex organic compound with a molecular formula of C30H24N4O4. This compound is known for its unique structure, which includes an anthracene core with dihydroxy and dioxo functionalities, linked by imino-ethanediyl groups to acetamide moieties. It is used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N,N’-((9,10-dihydro-5,8-dihydroxy-9,10-dioxo-1,4-anthracenediyl)bis(imino-2,1-ethanediyl))bis- typically involves the following steps:
Formation of the Anthracene Core: The anthracene core is synthesized through a series of reactions involving the cyclization of appropriate precursors.
Functionalization: The anthracene core is then functionalized to introduce the dihydroxy and dioxo groups.
Linking with Imino-Ethanediyl Groups: The functionalized anthracene is reacted with ethylenediamine to form the imino-ethanediyl linkages.
Acetamide Formation: Finally, the imino-ethanediyl groups are acylated with acetic anhydride to form the acetamide moieties.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dihydroxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the dioxo functionalities, converting them to hydroxyl groups.
Substitution: The acetamide groups can participate in substitution reactions, where the acyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroxylated anthracene derivatives.
Substitution: Various substituted acetamide derivatives.
Aplicaciones Científicas De Investigación
Acetamide, N,N’-((9,10-dihydro-5,8-dihydroxy-9,10-dioxo-1,4-anthracenediyl)bis(imino-2,1-ethanediyl))bis- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in chromatographic analysis.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and as a component in specialized coatings and dyes.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, its potential anti-cancer activity may be attributed to its ability to intercalate into DNA, disrupting the replication process. Additionally, its enzyme inhibitory properties could be due to its binding to the active site of enzymes, preventing substrate access.
Comparación Con Compuestos Similares
Similar Compounds
- Carbamic acid, N,N’-((9,10-dihydro-5,8-dihydroxy-9,10-dioxo-1,4-anthracenediyl)bis(imino-2,1-ethanediyl))bis-, C,C’-bis(1,1-dimethylethyl) ester .
- Acetamide, N,N’-((9,10-dihydro-9,10-dioxo-1,4-anthracenediyl)bis(imino-4,1-phenylene))bis- .
Uniqueness
What sets Acetamide, N,N’-((9,10-dihydro-5,8-dihydroxy-9,10-dioxo-1,4-anthracenediyl)bis(imino-2,1-ethanediyl))bis- apart from similar compounds is its specific functional groups and the unique arrangement of these groups around the anthracene core. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Propiedades
Número CAS |
70476-97-0 |
|---|---|
Fórmula molecular |
C22H24N4O6 |
Peso molecular |
440.4 g/mol |
Nombre IUPAC |
N-[2-[[4-(2-acetamidoethylamino)-5,8-dihydroxy-9,10-dioxoanthracen-1-yl]amino]ethyl]acetamide |
InChI |
InChI=1S/C22H24N4O6/c1-11(27)23-7-9-25-13-3-4-14(26-10-8-24-12(2)28)18-17(13)21(31)19-15(29)5-6-16(30)20(19)22(18)32/h3-6,25-26,29-30H,7-10H2,1-2H3,(H,23,27)(H,24,28) |
Clave InChI |
LNCJJXSRZVUNDL-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NCCNC1=C2C(=C(C=C1)NCCNC(=O)C)C(=O)C3=C(C=CC(=C3C2=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



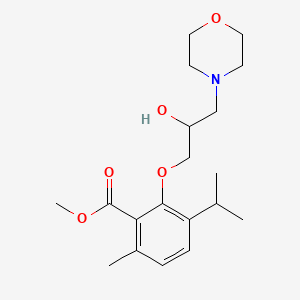
![N,N-diethyl-3'-methyl-2,2'-spirobi[2H-1-benzopyran]-7-amine](/img/structure/B13769933.png)

![Copper, [3-(hydroxy-kappaO)-4-(phenylazo)-2-naphthalenecarboxylato(2-)-kappaO]-](/img/structure/B13769951.png)

